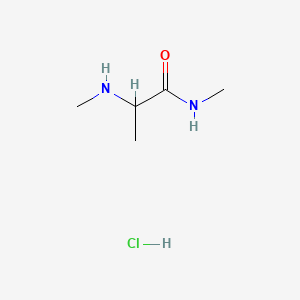
2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide is a chemical compound with the molecular formula C10H8Br2FNO It is characterized by the presence of bromine, fluorine, and cyclopropyl groups attached to a benzamide core
Méthodes De Préparation
The synthesis of 2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and dichloromethane, along with reagents such as oxalyl chloride and dimethylformamide (DMF) . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Cyclopropyl Ring Reactions: The cyclopropyl group can participate in ring-opening reactions under specific conditions.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with various biological molecules, potentially inhibiting or modifying their activity. The cyclopropyl group may also play a role in stabilizing the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide include:
2,4-Dibromo-6-fluorobenzamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
2,4-Dibromo-N-cyclopropylbenzamide: Lacks the fluorine atom, which can influence its chemical properties.
N-cyclopropyl-6-fluorobenzamide: Lacks the bromine atoms, altering its potential reactivity and applications.
The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8Br2FNO |
|---|---|
Poids moléculaire |
336.98 g/mol |
Nom IUPAC |
2,4-dibromo-N-cyclopropyl-6-fluorobenzamide |
InChI |
InChI=1S/C10H8Br2FNO/c11-5-3-7(12)9(8(13)4-5)10(15)14-6-1-2-6/h3-4,6H,1-2H2,(H,14,15) |
Clé InChI |
FNGVGVRCRFEIOT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)C2=C(C=C(C=C2Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid](/img/structure/B14780905.png)
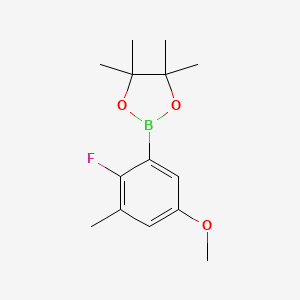
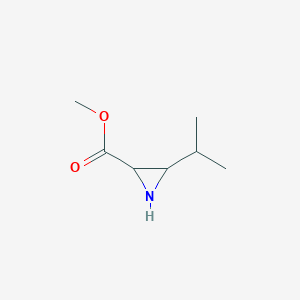
![1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde](/img/structure/B14780922.png)
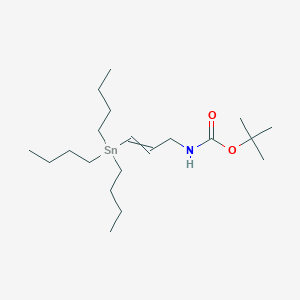

![6-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,6-dihydrobenzimidazol-2-one](/img/structure/B14780945.png)
![3-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14780946.png)
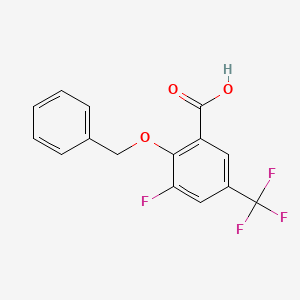
![3-[3-(Hydroxymethyl)phenyl]propanenitrile](/img/structure/B14780964.png)
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14780968.png)

